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molecular formula C9H7ClO2 B134429 (2-Methylphenyl)(oxo)acetyl chloride CAS No. 149922-98-5

(2-Methylphenyl)(oxo)acetyl chloride

Cat. No. B134429
M. Wt: 182.6 g/mol
InChI Key: GVRPKESIOBPWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387714

Procedure details

In a stream of argon gas, 2-bromotoluene (8.55 g, 0.05 mol) in dry THF (60 ml) was dropwise added to a mixture of magnesium (2.43 g, 0.1 mol) and dibromoethane (0.1 ml) in dry THF (10 ml) at 50° to 60° C. for 13 minutes. The reaction mixture was stirred at 60° to 65° C. for 1 hour, diluted with dry THF (30 ml) and cooled below 20° C. This mixture was dropwise added to oxalyl chloride (7.62 g, 0.06 mol) in dry ether (150 ml) below -50° C. over 8 minutes, followed by stirring at -75° C. for 1 hour, and filtered in a stream of argon gas at room temperature. The filtrate was concentrated under reduced pressure at room temperature. The precipitated crystals were filtered in a stream of argon gas and washed with dry ether. The filtrate and the wash liquid were combined together and the solvent was distilled off under reduced pressure to give crude 2-(2-methylphenyl)glyoxyloyl chloride (8.75 g; yield, 95.8%) as a pale brown oil.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[Mg].BrC(Br)C.[C:14](Cl)(=[O:18])[C:15]([Cl:17])=[O:16]>C1COCC1.CCOCC>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:14](=[O:18])[C:15]([Cl:17])=[O:16]

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.1 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.62 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° to 65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled below 20° C
STIRRING
Type
STIRRING
Details
by stirring at -75° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered in a stream of argon gas at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered in a stream of argon gas
WASH
Type
WASH
Details
washed with dry ether
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 95.8%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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